Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-

Description

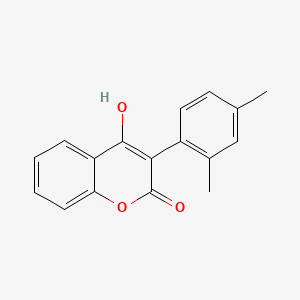

Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No. |

73791-10-3 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)-4-hydroxychromen-2-one |

InChI |

InChI=1S/C17H14O3/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |

InChI Key |

YCEYMCDYIHMGAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |

Origin of Product |

United States |

Preparation Methods

Sodium-Mediated Cyclization in Mineral Oil

The most widely documented method for synthesizing 3-aryl-4-hydroxycoumarins involves the cyclization of acylated methyl salicylates in the presence of molten sodium. This approach, detailed in US2465293A , proceeds via a two-step mechanism:

-

Acylation of Methyl Salicylate : The 2,4-dimethylphenyl substituent is introduced through the reaction of methyl salicylate with 2,4-dimethylphenylacetyl chloride.

-

Cyclization : The resultant ester undergoes cyclization in mineral oil at 250°C with sodium, forming the coumarin core.

For example, the synthesis of 3-phenyl-4-hydroxycoumarin achieved a 25% yield after acidification and recrystallization (m.p. 234–235°C). Adapting this method for the 2,4-dimethylphenyl variant would require substituting phenylacetyl chloride with 2,4-dimethylphenylacetyl chloride. Key variables affecting yield include reaction temperature (240–250°C), sodium stoichiometry, and acidification pH (optimized at 1.5).

Table 1: Comparative Cyclization Yields for 3-Aryl-4-Hydroxycoumarins

| Aryl Group | Reaction Temp (°C) | Yield (%) | Melting Point (°C) | Source |

|---|---|---|---|---|

| Phenyl | 250 | 25 | 234–235 | |

| n-Propyl | 250 | 32 | 134–135 | |

| Isopropyl | 250 | 35 | 151–152 |

Condensation of Substituted Benzaldehydes with Phenylacetic Acid Derivatives

Acetic Anhydride-Mediated Coupling

A alternative route, exemplified in US3351482A , involves the condensation of 2,4-dihydroxybenzaldehyde with sodium arylacetates in acetic anhydride. For 3-(2,4-dimethylphenyl)-4-hydroxycoumarin, the protocol would entail:

-

Preparation of Sodium 2,4-Dimethylphenylacetate : Reacting 2,4-dimethylphenylacetic acid with sodium hydroxide.

-

Condensation : Heating the sodium salt with 2,4-dihydroxybenzaldehyde in acetic anhydride under reflux (6 hours).

-

Hydrolysis : Basic hydrolysis of the intermediate acetate followed by acidification to isolate the product.

This method produced 3-(4-chlorophenyl)-7-hydroxycoumarin with a melting point of 298–301°C. Substituting the chlorophenyl group with 2,4-dimethylphenyl could alter crystallinity and solubility, necessitating recrystallization optimization.

Friedel-Crafts Acylation of 4-Hydroxycoumarin

Direct Acylation with POCl₃ Catalysis

The review by Abdoullah S. Al-Ayed et al. highlights the acylation of 4-hydroxycoumarin using acyl chlorides and phosphorus oxychloride (POCl₃). For 3-(2,4-dimethylphenyl)-4-hydroxycoumarin:

-

Acylation : Reacting 4-hydroxycoumarin with 2,4-dimethylphenylacetyl chloride in dichloromethane.

-

Cyclization : POCl₃ catalyzes intramolecular cyclization, forming the 3-aryl substituent.

This method avoids high-temperature steps, offering milder conditions (room temperature to 50°C). Yields for analogous 3-acetyl-4-hydroxycoumarin reached 90%, suggesting scalability for the target compound.

Microwave-Assisted Synthesis

Solvent-Free Acylation Under Microwave Irradiation

Rad-Moghadam and Mohseni achieved quantitative yields in the formylation of 4-hydroxycoumarin using ethyl orthoformate and p-toluenesulfonic acid under microwaves. For the 2,4-dimethylphenyl variant, substituting orthoformate with 2,4-dimethylphenylacetic anhydride could enable rapid acylation (5–10 minutes) without solvent.

Analytical and Spectroscopic Validation

Critical to confirming the structure of 3-(2,4-dimethylphenyl)-4-hydroxycoumarin are:

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the coumarin core, potentially leading to dihydrocoumarins.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield coumarin-3,4-quinone, while substitution reactions can produce a variety of functionalized coumarins .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin includes several noteworthy activities:

- Anticoagulant Activity : Coumarins are well-known for their anticoagulant properties. The compound has been shown to exhibit anticoagulant effects comparable to traditional anticoagulants like warfarin. Studies suggest that its mechanism involves the inhibition of vitamin K-dependent carboxylation processes, which are crucial for blood coagulation .

- Antioxidant Effects : Research indicates that coumarin derivatives possess significant antioxidant properties. The compound displays the ability to scavenge free radicals and inhibit lipid peroxidation, which is essential in preventing oxidative stress-related diseases .

- Anticancer Potential : Recent studies have highlighted the anticancer properties of coumarin derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, demonstrating IC50 values that suggest effective cytotoxicity . Its mechanism may involve the induction of apoptosis and interference with critical cellular signaling pathways.

- Antimicrobial Activity : Coumarins exhibit antimicrobial properties against a range of pathogens. The specific compound has been evaluated for its effectiveness against bacterial strains, showing significant inhibitory concentrations against Gram-positive and Gram-negative bacteria .

Synthesis and Structural Modifications

The synthesis of 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin typically involves several chemical reactions that allow for structural modifications to enhance its biological activity:

- Synthetic Approaches : Various synthetic routes have been developed to produce coumarin derivatives with improved pharmacological profiles. These methods often involve the functionalization of the coumarin scaffold to introduce substituents that can enhance bioactivity or selectivity towards specific biological targets .

- Structural Variations : Modifications at different positions on the coumarin ring can lead to compounds with varied activities. For instance, introducing halogen or hydroxyl groups can significantly influence the compound's interaction with biological targets, enhancing its efficacy as an anticoagulant or anticancer agent .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin:

- Anticoagulant Efficacy : A study comparing various coumarin derivatives found that those with specific substitutions at the aromatic ring exhibited enhanced anticoagulant activity with reduced side effects compared to conventional treatments .

- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation processes in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

- Cytotoxicity Studies : Research involving cancer cell lines revealed that 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin induced apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Data Table Summary

Mechanism of Action

The mechanism of action of coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like pancreatic lipase, thereby affecting lipid metabolism . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Coumarin: The parent compound, known for its wide range of biological activities.

4-Hydroxycoumarin: A well-known anticoagulant.

3-Phenylcoumarin: Another derivative with potential therapeutic applications.

Uniqueness

Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, stands out due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other coumarin derivatives .

Biological Activity

Coumarin derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article focuses on the biological activity of Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- , exploring its pharmacological potential through various studies and synthesized compounds.

Synthesis and Structure-Activity Relationship

The compound is synthesized through a series of chemical reactions involving coumarin derivatives and substituted aromatic amines. The structural modifications at the 3-position and the presence of a hydroxyl group at the 4-position are critical for enhancing biological activity.

Anticancer Activity

Recent studies highlight the anticancer potential of coumarin derivatives. For instance, a series of coumarin-3-carboxamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For example:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 14b | HepG2 | 2.62–4.85 |

| 14e | HeLa | 0.39–0.75 |

These compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Antibacterial Activity

The antibacterial properties of coumarin derivatives have also been investigated. Some studies reported minimal activity against Gram-positive and Gram-negative bacteria; however, certain derivatives demonstrated effectiveness against specific strains such as Helicobacter pylori, with a minimum inhibitory concentration (MIC) as low as 1 µg/mL .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor progression. Compounds derived from coumarins were shown to inhibit these isoforms selectively, with one compound exhibiting a Ki value of 0.2 µM against CA IX and XII . This suggests potential applications in cancer therapy targeting these enzymes.

Antioxidant Activity

Coumarin derivatives also exhibit significant antioxidant properties. Various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) have demonstrated their ability to neutralize free radicals effectively . This antioxidant capacity contributes to their overall therapeutic profile by mitigating oxidative stress in cells.

Study on Triterpene-Coumarin Conjugates

A study synthesized triterpene-coumarin conjugates and evaluated their cytotoxic effects on several cancer cell lines (e.g., B16-F10, HT29, Hep G2). The results indicated that specific conjugates had submicromolar IC50 values, significantly more effective than their precursors . The mechanism of action was further explored through cell-cycle analysis, revealing that these compounds induced G0/G1 phase arrest in treated cells.

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-dimethylphenyl)-4-hydroxycoumarin, and how can reaction conditions be systematically optimized?

The Pechmann reaction is a widely used method for synthesizing coumarin derivatives. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid or ionic liquids enhance cyclization efficiency .

- Solvent optimization : Solvent-free conditions or ethanol improve yield and reduce byproducts .

- Temperature control : Reactions typically proceed at 80–100°C, with higher temperatures risking decomposition .

- Yield optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >85% purity .

Experimental validation : Monitor reaction progress using TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:3) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this coumarin derivative?

- NMR : H and C NMR confirm substitution patterns (e.g., 2,4-dimethylphenyl protons at δ 2.2–2.5 ppm; carbonyl C=O at ~160 ppm) .

- IR : Detect hydroxyl (3200–3500 cm) and lactone carbonyl (1720 cm) groups .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H···O=C interactions) and steric effects from substituents .

- DFT calculations : Predict electronic transitions and hydrogen-bonding stability (B3LYP/6-31G(d) level) .

Q. How can preliminary biological activities (e.g., anti-inflammatory, antimicrobial) be evaluated methodologically?

- In vitro assays :

- Cell viability : MTT assays to rule out cytotoxicity (IC > 50 µM in HEK-293 cells) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s fluorescence properties be leveraged for probe design?

- Fluorescence modulation : Substituent effects on intramolecular charge transfer (ICT). For example, 7-diethylamino groups enhance Stokes shifts (~100 nm) .

- Probe applications : Allyl carbonate modifications enable Pd-mediated Tsuji-Trost reactions for CO detection in live cells (λ/λ = 405/480 nm) .

- Two-photon imaging : Optimize two-photon absorption cross-sections (σ ~ 50 GM) using DFT-predicted electronic transitions .

Q. How should researchers address contradictions in spectral or bioactivity data across studies?

- Multi-technique validation : Cross-validate NMR assignments with HSQC and HMBC for ambiguous peaks .

- Batch variability : Standardize solvent purity (HPLC-grade) and humidity control during synthesis to minimize spectral artifacts .

- Bioactivity replication : Use positive controls (e.g., diclofenac for anti-inflammatory assays) and triplicate experiments .

Q. What strategies are recommended for elucidating biosynthesis pathways in plant sources?

- Transcriptomic profiling : Identify CYP450 and MDR transporter genes (e.g., CYP71B35 for coumarin core formation) via RNA-seq .

- Metabolite correlation : HPLC-Q-TOF-MS/MS quantifies tissue-specific accumulation (e.g., roots vs. leaves) and links to gene expression .

- Induction studies : Treat plant cultures with methyl jasmonate (MeJA) to upregulate coumarin biosynthesis genes .

Q. How can structure-activity relationships (SAR) guide toxicity vs. efficacy balancing?

- Substituent effects :

- Toxicity screening : Combine Ames tests (mutagenicity) and zebrafish embryotoxicity assays (LC > 100 µM) .

Methodological Tables

Q. Table 1. Key Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 6.8–7.2 ppm (aromatic H), δ 2.2–2.5 (CH) | |

| IR | 1720 cm (C=O), 3200–3500 cm (OH) | |

| X-ray | O–H···O=C bond length: 2.6–2.8 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.